Enhanced Lipophilicity (LogP) Compared to Chloro and Fluoro Analogs
The ortho-bromo derivative exhibits a significantly higher calculated LogP of 3.31, indicating greater lipophilicity compared to its 2-chloro (LogP 2.99) and 2-fluoro (LogP 2.59) analogs . This quantifiable difference in partition coefficient directly influences membrane permeability and solubility profiles, making the bromo compound a preferred choice when higher lipophilicity is required to optimize a compound's pharmacokinetic or pharmacodynamic profile.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.31 |
| Comparator Or Baseline | 3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid: LogP = 2.99; 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid: LogP = 2.59 |
| Quantified Difference | ΔLogP = +0.32 vs. chloro analog; ΔLogP = +0.72 vs. fluoro analog |
| Conditions | Predicted values from ChemSrc and vendor databases |
Why This Matters
Procurement decisions based on LogP directly impact early-stage ADME predictions; selecting the bromo derivative offers a quantifiably more lipophilic starting point for SAR studies.
